molecular formula C19H32N2O5 B12763381 3a-epi-Perindopril, (3aR)- CAS No. 145513-31-1

3a-epi-Perindopril, (3aR)-

Cat. No.: B12763381
CAS No.: 145513-31-1
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-QRJUGERDSA-N
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Description

3a-epi-Perindopril, (3aR)-: is a stereoisomer of the antihypertensive drug perindoprilThis compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-epi-Perindopril, (3aR)- involves several steps, starting from the appropriate indole derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of 3a-epi-Perindopril, (3aR)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 3a-epi-Perindopril, (3aR)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3a-epi-Perindopril, (3aR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a-epi-Perindopril, (3aR)- involves the inhibition of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, 3a-epi-Perindopril, (3aR)- reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Uniqueness: 3a-epi-Perindopril, (3aR)- is unique due to its specific stereochemistry, which can influence its binding affinity and activity compared to other isomers and similar compounds. This uniqueness makes it valuable in research for understanding the effects of stereochemistry on drug action .

Properties

CAS No.

145513-31-1

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-QRJUGERDSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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